molecular formula C13H15N3O5S2 B8041015 3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide

3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide

Cat. No.: B8041015
M. Wt: 357.4 g/mol
InChI Key: JIYNCIUFSSUHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its complex structure, which includes amino, hydroxy, and sulfonamide functional groups.

Properties

IUPAC Name

3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S2/c1-22(18,19)15-9-3-2-4-10(7-9)16-23(20,21)11-5-6-13(17)12(14)8-11/h2-8,15-17H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYNCIUFSSUHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the sulfonation of aniline derivatives followed by amination and hydroxylation reactions . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition disrupts the cellular environment, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-hydroxybenzenesulfonamide: This compound shares a similar core structure but lacks the methanesulfonamido group.

    4-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide: This compound has a similar sulfonamide structure but with different substituents on the aromatic ring.

Uniqueness

3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide is unique due to the presence of both amino and hydroxy groups on the aromatic ring, as well as the methanesulfonamido group. These functional groups contribute to its distinct chemical reactivity and potential biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.